molecular formula C2H4K2O6 B094818 potassium;2-hydroxy-2-oxoacetate;oxalic acid CAS No. 127-96-8

potassium;2-hydroxy-2-oxoacetate;oxalic acid

Cat. No.: B094818
CAS No.: 127-96-8
M. Wt: 215.14 g/mol
InChI Key: GANDVAJEIJXBQJ-UHFFFAOYSA-J
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Description

Properties

IUPAC Name

potassium;2-hydroxy-2-oxoacetate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C2H2O4.K/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GANDVAJEIJXBQJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3KO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30889421
Record name Ethanedioic acid, potassium salt (2:1)
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Molecular Weight

218.16 g/mol
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Physical Description

Dihydrate: Colorless or white solid; [Merck Index] Colorless or white crystals; [Mallinckrodt Baker MSDS]
Record name Potassium tetroxalate
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CAS No.

6100-20-5, 127-96-8
Record name Potassium trihydrogen dioxalate dihydrate
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Record name Ethanedioic acid, potassium salt (2:1)
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Record name Ethanedioic acid, potassium salt (2:1)
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Record name Potassium trihydrogen dioxalate
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Record name Ethanedioic acid, potassium salt, hydrate (2:1:2)
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium oxalate can be synthesized by reacting oxalic acid with potassium hydroxide. The reaction is as follows:

H2C2O4+2KOHK2C2O4+2H2O\text{H}_2\text{C}_2\text{O}_4 + 2\text{KOH} \rightarrow \text{K}_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O} H2​C2​O4​+2KOH→K2​C2​O4​+2H2​O

This reaction typically occurs in an aqueous solution at room temperature .

Industrial Production Methods: Industrial production of potassium oxalate involves the reaction of oxalic acid with potassium carbonate or potassium hydroxide. The resulting solution is then evaporated to obtain potassium oxalate crystals .

Types of Reactions:

    Oxidation: Potassium oxalate can undergo oxidation reactions.

    Reduction: Potassium oxalate can act as a reducing agent in various chemical reactions.

    Substitution: It can participate in substitution reactions where the oxalate ion is replaced by other anions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) in acidic conditions.

    Reducing Agents: Various reducing agents can be used depending on the desired reaction.

Major Products Formed:

    Oxidation: Carbon dioxide (CO2) and manganese dioxide (MnO2).

    Reduction: The products depend on the specific reducing agent used.

Scientific Research Applications

Agricultural Chemistry

Potassium hydrogen oxalate plays a significant role in soil chemistry, particularly in enhancing potassium availability from weathered minerals. Research indicates that oxalic acid solutions can improve potassium release from soils, which is crucial for plant nutrition .

Case Study:
A study conducted in China demonstrated that low pH oxalic acid solutions significantly increased potassium release from typical soils. The findings suggest that the application of such solutions can enhance soil fertility and crop yield by providing essential nutrients more efficiently.

Industrial Applications

The compound is widely used in various industrial processes, including photography and marble polishing. In photography, potassium hydrogen oxalate serves as a developer in black-and-white film processing, where it aids in the reduction of silver halides to metallic silver .

Data Table: Industrial Uses of Potassium Hydrogen Oxalate

ApplicationDescription
PhotographyUsed as a developer for black-and-white films
Marble PolishingActs as a polishing agent for marble surfaces
Ink Stain RemovalEffective in removing ink stains due to its acidic nature

Chemical Synthesis

In organic chemistry, potassium hydrogen oxalate is utilized as a reagent in various synthesis reactions. Its ability to form complexes with metal ions makes it valuable for synthesizing metal-organic frameworks and catalysts.

Case Study:
Research has shown that potassium hydrogen oxalate can be used as a precursor in the synthesis of titanium dioxide nanoparticles through sol-gel processes. These nanoparticles have applications in photocatalysis and environmental remediation .

Environmental Remediation

The compound has been explored for its potential in treating wastewater containing heavy metals and organic pollutants. Its chelating properties allow it to bind with metal ions, facilitating their removal from contaminated water sources.

Case Study:
A recent study investigated the use of potassium hydrogen oxalate in the treatment of industrial effluents containing heavy metals. The results indicated significant reductions in metal concentrations, demonstrating its effectiveness as an eco-friendly remediation agent .

Toxicity and Safety Considerations

Despite its beneficial applications, potassium hydrogen oxalate is known to be irritating to the skin, eyes, and gastrointestinal tract. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves and goggles .

Mechanism of Action

The mechanism of action of potassium oxalate involves its ability to chelate metal ions. This property makes it useful in various applications, such as in the removal of calcium ions in water treatment. The oxalate ion forms stable complexes with metal ions, which can then be removed from solutions .

Comparison with Similar Compounds

Oxalic Acid (H₂C₂O₄)

Oxalic acid is a naturally occurring dicarboxylic acid (HOOC–COOH) with widespread applications in industrial processes (e.g., metal cleaning, textile bleaching) and biological systems . It is notable for its strong chelating properties and role in plant metabolism, where it often exists as potassium, sodium, or calcium salts . The name "oxalic acid" originates from its potassium salt found in sorrel (Oxalis acetosella) .

Potassium Hydrogen Oxalate (Potassium;2-Hydroxy-2-Oxoacetate, KHC₂O₄)

This compound is the monopotassium salt of oxalic acid, formed by partial neutralization. It is also termed potassium bioxalate or acid oxalate and is structurally represented as K⁺[HOOC–COO⁻]. It serves as a precursor in redox reactions and crystal growth studies .

Related Compounds

  • Ammonium Oxalate ((NH₄)₂C₂O₄): A dibasic salt used in analytical chemistry to precipitate calcium ions .
  • Calcium Oxalate (CaC₂O₄): Insoluble in water, it is a major component of kidney stones and plant crystals .
  • Potassium Trioxalatoferrate(III) (K₃[Fe(C₂O₄)₃]·3H₂O): A coordination complex with oxalate ligands, utilized in photography and material science .

Comparison with Similar Compounds

Chemical Structure and Properties

Compound Molecular Formula Solubility (g/100 mL, 25°C) pH (1% Solution) Key Properties
Oxalic Acid H₂C₂O₄ 10 (cold water) ~1.3 Strong acid, hygroscopic, reducing agent
Potassium Hydrogen Oxalate KHC₂O₄ 25 ~2.8 Amphoteric, forms hydrogenoxalate anion
Ammonium Oxalate (NH₄)₂C₂O₄ 4.5 ~6.5 Water-soluble, used in Ca²⁺ precipitation
Calcium Oxalate CaC₂O₄ 0.00067 Insoluble Biomineral, nephrotoxic

Reactivity and Redox Behavior

Oxalic acid and its salts participate in redox reactions. In a study comparing redox systems for polyolefin degradation analysis (Table 1), potassium permanganate/oxalic acid (KMnO₄/H₂C₂O₄) showed lower bioassimilated carbon content (52.00–53.32%) compared to potassium dichromate/ferrous sulfate (K₂Cr₂O₇/FeSO₄; 54.52–55.32%), indicating oxalic acid’s weaker oxidative capacity in this context .

Table 1: Redox System Performance in Bioassimilated Carbon Analysis

Redox System Average Bioassimilated Carbon (%) Relative Standard Deviation
K₂Cr₂O₇/FeSO₄ 54.73 0.04
KMnO₄/H₂C₂O₄ 52.58 0.05

Crystallographic Characteristics

Potassium oxalate hydrate (K₂C₂O₄·H₂O) and potassium hydrogen oxalate oxalic acid dihydrate (KHC₂O₄·H₂C₂O₄·2H₂O) exhibit distinct crystal structures. The latter forms hydrogen-bonded networks due to the presence of both oxalate and hydrogenoxalate ions, enhancing thermal stability compared to pure potassium oxalate .

Biological Activity

Potassium;2-hydroxy-2-oxoacetate;oxalic acid, commonly referred to as potassium hydrogen oxalate, is a salt derived from oxalic acid. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its biological activities, including antimicrobial and antioxidant properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Potassium hydrogen oxalate has the chemical formula KHC₂O₄. It is characterized as a white crystalline solid that is hygroscopic and soluble in water. The compound exhibits amphoteric behavior, meaning it can act both as an acid and a base depending on the pH of the solution.

Antimicrobial Activity

Research has demonstrated that potassium hydrogen oxalate possesses significant antimicrobial properties. A study evaluated its effectiveness against various microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values indicated that higher concentrations of the compound resulted in increased zones of inhibition.

Table 1: Antimicrobial Activity of Potassium Hydrogen Oxalate

OrganismZone of Inhibition (mm) at Different Concentrations (µg/ml)
25
---------------------------------
Escherichia coli26±0.2
Staphylococcus aureus22±0.3
Candida albicans20±0.3
Aspergillus niger22±0.3

The results indicate that potassium hydrogen oxalate exhibits notable antimicrobial activity, which could be attributed to its ability to increase cell membrane permeability in microorganisms, enhancing its antimicrobial effects .

Antioxidant Activity

In addition to its antimicrobial properties, potassium hydrogen oxalate has been studied for its antioxidant capabilities. The DPPH radical scavenging assay showed that this compound effectively neutralizes free radicals, which are implicated in oxidative stress and various diseases.

Table 2: Antioxidant Activity of Potassium Hydrogen Oxalate

Concentration (µg/ml)Scavenging Activity (%)
2534
5050
10084

At a concentration of 100 µg/ml, potassium hydrogen oxalate demonstrated an impressive scavenging activity of 84% , surpassing the standard antioxidant ascorbic acid .

Case Studies

A notable case study highlighted the adverse effects of excessive dietary oxalates, including potassium hydrogen oxalate, leading to oxalate nephropathy in patients with chronic kidney disease (CKD). One patient reported acute kidney injury linked to high consumption of oxalate-rich foods like leafy greens, underscoring the importance of monitoring dietary intake in susceptible individuals .

The biological activities of potassium hydrogen oxalate can be explained through several mechanisms:

  • Chelation : The compound's ability to form complexes with metal ions enhances its solubility and biological availability.
  • Cell Membrane Interaction : Its amphoteric nature allows it to interact with lipid membranes, potentially increasing permeability and enhancing antimicrobial action.
  • Free Radical Scavenging : The presence of hydroxyl groups facilitates the donation of electrons to free radicals, mitigating oxidative stress.

Q & A

Basic Research Questions

Q. How can I standardize a potassium permanganate (KMnO₄) solution using oxalic acid, and what methodological precautions are critical?

  • Answer :

  • Prepare 0.1 M oxalic acid (C₂H₂O₄·2H₂O) by dissolving 3.15 g in 250 mL of deionized water (molecular mass = 126 g/mol) .
  • Acidify the oxalic acid solution with 1 M H₂SO₄ and heat to 50–60°C to accelerate the redox reaction .
  • Titrate with KMnO₄ until a faint pink endpoint persists. The reaction follows:
    5H₂C₂O₄ + 2KMnO₄ + 3H₂SO₄ → 2MnSO₄ + K₂SO₄ + 10CO₂ + 8H₂O .
  • Use the stoichiometric relationship 2M₁V₁ = 5M₂V₂ for molarity calculations, where M₁/V₁ and M₂/V₂ are oxalic acid and KMnO₄ parameters, respectively .

Q. What is the role of sulfuric acid in redox titrations involving oxalic acid and KMnO₄?

  • Answer :

  • Sulfuric acid provides the acidic medium necessary for the reaction, preventing MnO₄⁻ from being reduced to MnO₂ (which occurs in neutral/alkaline conditions). It also stabilizes Mn²⁺ as a reaction product .
  • Avoid HCl or HNO₃, as Cl⁻ and NO₃⁻ can act as competing reductants/oxidants .

Q. How do I determine the purity of an impure oxalic acid sample using permanganate titration?

  • Answer :

  • Dissolve a weighed sample (e.g., 0.261 g) in 100 mL water. Titrate a 25 mL aliquot with standardized KMnO₄ .
  • Calculate purity using:
    % Purity = (Actual moles of H₂C₂O₄ / Theoretical moles) × 100
    where actual moles are derived from titration data (e.g., 26.2 mL of 0.0107 M KMnO₄) .

Advanced Research Questions

Q. What thermodynamic and kinetic factors influence hematite dissolution in oxalic-sulfuric acid mixtures?

  • Answer :

  • Mechanism : Oxalic acid acts as a chelating agent, forming Fe(C₂O₄)₃³⁻ complexes, while H₂SO₄ provides H⁺ for proton-assisted dissolution .
  • Kinetics : Dissolution rates increase with temperature (Arrhenius behavior) and optimal H₂C₂O₄:H₂SO₄ ratios. Activation energy (Eₐ) can be derived from rate constants at varying temperatures .
  • Experimental Design : Use controlled acid ratios (e.g., 1:1 to 1:4), monitor Fe²⁺ release via ICP-OES, and apply the shrinking core model for kinetic analysis .

Q. How does the amphoteric nature of hydrogenoxalate (2-hydroxy-2-oxoacetate) impact its reactivity in metal coordination studies?

  • Answer :

  • Hydrogenoxalate (HC₂O₄⁻) can act as a monodentate or bidentate ligand, forming stable complexes with cations like Ca²⁺ or Fe³⁺. Its acidity (pKa ≈ 4.2) allows pH-dependent speciation, affecting solubility and redox behavior .
  • Example : In calcium oxalate systems, HC₂O₄⁻ dominates at pH 2–4, while C₂O₄²⁻ prevails at pH > 5, influencing crystallization pathways .

Q. What spectroscopic techniques are suitable for characterizing oxalic acid derivatives, and how do they resolve structural ambiguities?

  • Answer :

  • FTIR : Identifies carboxylate stretches (C=O at ~1700 cm⁻¹, C-O at ~1250 cm⁻¹) .
  • Photoelectron Spectroscopy (PES) : Differentiates electronic environments in oxalic acid vs. oxamide via core-level binding energies (e.g., C 1s peaks) .
  • XRD : Confirms crystalline phase changes, such as dehydration from dihydrate (H₂C₂O₄·2H₂O) to anhydrous oxalic acid .

Q. Why do discrepancies arise in reported rate constants for oxalic acid oxidation by KMnO₄, and how can they be reconciled?

  • Answer :

  • Contradictions : Variability in temperature control (e.g., 50°C vs. 60°C), H₂SO₄ concentration, or autocatalysis by Mn²⁺ .
  • Resolution : Standardize conditions (e.g., 60°C, 1 M H₂SO₄) and pre-add MnSO₄ to ensure consistent catalytic effects .

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